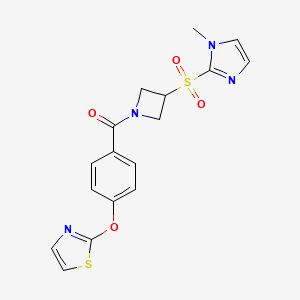

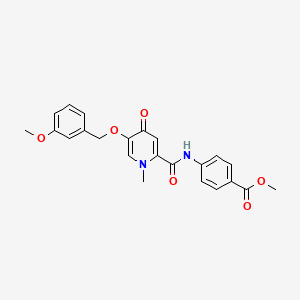

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate” is a chemical compound with the molecular formula C34H28N2O8 . It has an average mass of 592.595 Da and a monoisotopic mass of 592.184570 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are often facilitated by the boron moiety in organoboron compounds .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 10 H bond acceptors and 1 H bond donor . It also has 11 freely rotating bonds . Its ACD/LogP is 5.68 .Aplicaciones Científicas De Investigación

Oxidative Debenzylation

- Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate and similar compounds have been studied for their oxidative debenzylation properties. Research has shown that 4-methoxy-α-methylbenzyl alcohol, a related compound, serves as a new protecting group for carboxylic acids. These compounds can undergo hydrolysis in good yield by certain reagents, illustrating their potential utility in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).

Synthesis of Antifolate Properties

- Compounds related to this compound have been synthesized and studied for their antifolate properties. These compounds, including derivatives like 2-carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, have shown potential as potent inhibitors in vitro, suggesting their applicability in developing treatments for certain types of cancer (Degraw, Christie, Colwell, & Sirotnak, 1992).

Intermediate in Total Synthesis

- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound structurally similar to the one , has been synthesized as an important intermediate for the total synthesis of bisbibenzyls. These natural products exhibit versatile biological activities, highlighting the significance of such intermediates in pharmaceutical and chemical research (Hong-xiang, 2012).

Novel Benzodifuranyl Synthesis

- Similar compounds have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. These include derivatives like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide. Such research contributes to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Methanol Production

- Some structurally related compounds have been used to study the production of methanol from aromatic acids. This research provides insights into how certain chemical compounds can be converted into useful byproducts like methanol (Donnelly & Dagley, 1980).

Research on Orexin-1 Receptor Mechanisms

- Related compounds have been used to explore the role of Orexin-1 receptor mechanisms in compulsive food consumption. Such studies contribute to our understanding of eating disorders and potential pharmacological treatments (Piccoli et al., 2012).

Chloroperoxidase-Catalyzed Benzylic Hydroxylation

- Studies on chloroperoxidase-catalyzed benzylic hydroxylation have included compounds similar to this compound. Such research aids in understanding enzyme specificity and reactivity, which is vital in biochemical applications (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c1-25-13-21(31-14-15-5-4-6-18(11-15)29-2)20(26)12-19(25)22(27)24-17-9-7-16(8-10-17)23(28)30-3/h4-13H,14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGRJCBXIOWRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)

![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)

![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)

![1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534559.png)

![N-Methyl-N-[2-[2-(4-methylpiperidine-1-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2534560.png)